molecular formula C22H23ClN4O4S B2850325 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 941981-90-4

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2850325
CAS No.: 941981-90-4
M. Wt: 474.96
InChI Key: WBVONBZBHAVGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine or alcohol.

    Coupling with the piperidine ring: The final step involves coupling the oxadiazole and sulfonyl intermediates with a piperidine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and oxadiazole groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-bromophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
  • 1-((4-methylphenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Uniqueness

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4S/c1-14-3-8-19(15(2)13-14)21-25-26-22(31-21)24-20(28)16-9-11-27(12-10-16)32(29,30)18-6-4-17(23)5-7-18/h3-8,13,16H,9-12H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVONBZBHAVGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.